4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be formed by reacting hydrazine with 1,3-diketone containing a trifluoromethyl group.
Esterification: The carboxylate group can be introduced through an esterification reaction. This involves reacting the pyrazole derivative with 4-methoxyphenol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.
4-methoxyphenyl 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
The presence of the trifluoromethyl group in 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and other applications where these properties are desirable.
Properties
IUPAC Name |
(4-methoxyphenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-18-7-10(11(17-18)13(14,15)16)12(19)21-9-5-3-8(20-2)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHSWGIGDMRTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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